molecular formula C11H23ClN2O2 B2729647 tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl CAS No. 2361657-62-5

tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl

Cat. No.: B2729647
CAS No.: 2361657-62-5
M. Wt: 250.77
InChI Key: RIRHVQYIMKRANH-OULXEKPRSA-N
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Description

Tert-butyl((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl is a chemical compound that features a tert-butyl group, an aminomethyl group, and a cyclopentyl ring

Scientific Research Applications

Tert-butyl((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl typically involves the following steps:

    Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the aminomethyl group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate linkage.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carbamate group to an amine, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl((1R,3S)-3-(aminomethyl)cyclohexyl)carbamate HCl: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    tert-Butyl((1R,3S)-3-(aminomethyl)cyclobutyl)carbamate HCl: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.

Uniqueness

Tert-butyl((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl is unique due to its specific combination of a cyclopentyl ring, aminomethyl group, and tert-butyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRHVQYIMKRANH-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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